Journal Name:Energy Advances
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Electrochemical investigation of fluorine-containing Li-salts as slurry cathode additives for tunable rheology in super high solid content NMP slurries†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00246B
Slurries with high solid contents are attractive because they can minimize usage and recycling of toxic and expensive organic solvents, but have been, so far, very challenging to realize due to their high viscosities, strong slurry gelation and poor coating results. Herein, we demonstrate the application of well-known Li electrolyte salts, namely LiTFA, LiTFSI or LiODFB, as slurry additives, which allow the achievement of an outstanding high solid content of 75.5 wt% for a NMC622-NMP slurry. These kinds of additives are chosen in order to neutralize and chemically complex the NMC622 basic surface and because of their well-known interaction within a battery system when used as electrolyte salts or additives. The investigation shows how high solid content induced slurry gelation can be tuned and controlled depending on the type of the additive and on its affinity towards the NMC622 surface. LiTFA shows the best slurry gelation controlling capabilities and LiTFSI has enhanced long-term capacity retention among the additives, rivalling the best performing reference electrode. EIS performed on fatigued cathodes after 1000 cycles shows how the contact impedance between the electrode composite and the Al current collector rises when Li-salts are used in comparison to the reference. Post-mortem SEM images show cathodic delamination for the additive-containing electrodes. Incremental capacity curves and post-mortem EDX investigations suggest Li plating on graphite anodes as a supplementary cell degradation mechanism when additives are employed.
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E. coli-based semi-artificial photosynthesis: biocompatibility of redox mediators and electron donors in [FeFe] hydrogenase driven hydrogen evolution†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00462G
Semi-artificial photosynthesis aims to harness the power of biocatalysis while breaking away from the limitations of Nature's photosynthetic machinery, by merging artificial light harvesters with enzyme catalysts. However, the artificial photocatalytic components are generally toxic towards the biological components. In this study, we investigate a system wherein Escherichia coli cells, heterologously expressing an [FeFe] hydrogenase, act as hydrogen evolution catalyst in combination with an artificial photosensitizer, sacrificial electron donor, and redox mediator. Previously, the use of artificial components or their reaction products was found to be toxic to E. coli cells. To overcome this challenge, we examined alternative electron donors and redox mediators, achieving turnover numbers (TON, 39.6 μmol H2 per 1 mL sample with OD600 = 5) and turnover frequencies (TOF, 812 nmol H2 h−1 per 1 mL sample with OD600 = 5) on par with previously reported high performing E. coli-based systems while greatly reducing cytotoxic effects. Transient absorption spectroscopy revealed how the choice of photosensitizer, electron donor, and redox mediator affects the observed photocatalytic TOFs. Following optimization of the redox mediator and electron donor the biocatalyst demonstrated remarkable stability throughout the experiments. We identified the availability of electrons from the electron donor as the primary limiting factor, with approximately 85% of electrons being effectively utilized for hydrogen production. Furthermore, the observed activity with different [FeFe] hydrogenases verified the broad applicability of the identified photocatalytic components to promote light-driven catalysis in bio-hybrid systems.
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Assessing reservoir performance for geologic carbon sequestration in offshore saline reservoirs†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00317E
Carbon capture and storage (CCS) is a technological strategy to reduce CO2 emissions from hydrocarbon-based energy production and non-energy industrial emitters, like fertilizer and cement production. To expand the geographic opportunities for CCS, offshore geologic settings are increasingly considered for saline CO2 storage, particularly where legacy oil and gas infrastructure may be repurposed for CO2 transport and injection. In this context, the Gulf of Mexico (GoM), United States (U.S.), may offer tremendous opportunity for CCS because the surrounding states are among the largest CO2 producers in the U.S. and there has been extensive oil and gas development over the last half century. Nevertheless, there remains significant uncertainty in how GoM reservoir/seal systems will respond to industrial-scale CO2 injections, particularly in the context of meso-scale (1–10s of meters) permeability variations that are difficult to identify prior to injection. Such permeability variations can have significant impacts on CO2 migration and fluid pressure propagation, both of which govern the overall effectiveness of the CCS project. This research uses ensemble simulation methods to quantify the influence of spatially variable and a priori unknown permeability fields on CO2 plume development and fluid pressure propagation when CO2 is injected at 1 MMt per year for ten years. Results show a number of characteristic patterns that reveal the substantial influence of both near- and far-field permeability on reservoir performance. By focusing on basin characteristics that are common among offshore basins worldwide, results from this study suggest that offshore CCS may be a feasible carbon management strategy in regions where offshore basins are proximal to industrial CO2 sources.
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Understanding the evolution of catalytically active multi-metal sites in a bifunctional high-entropy alloy electrocatalyst for zinc–air battery application†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00356F
Zinc–air batteries are known for high theoretical energy density and environmental friendliness. The successful commercial utilization of rechargeable zinc–air batteries is limited by unstable electrochemical interfaces and sluggish kinetics with poor round-trip efficiency. In this study, we report a nanocrystalline high entropy alloy (HEA) comprising Cu–Co–Mn–Ni–Fe (CCMNF) prepared by casting-cum-cryomilling method. This multi-component HEA embodies multiple catalytically active sites with diverse functionalities, thus enhancing the electrochemical redox reactions, e.g., oxygen reduction (ORR) and oxygen evolution reaction (OER). The bifunctional electrocatalytic performance of this HEA is comparable to that of standard catalysts, RuO2 and Pt/C, as evidenced by low overpotential requirements towards OER and ORR. The HEA was tested for use in the air electrode catalyst in the zinc–air battery, where it performed stable oxygen electrocatalysis that was durable over 1045 charging–discharging cycles for ∼90 hours of continuous operation. The microstructural analysis of HEA at different time scales (0, 24, 87 h) during the zinc–air battery operation suggested a dynamic participation of multiple metal active sites on the catalyst surface. Detailed studies revealed that despite leaching in harsh alkaline operation conditions, the synergistic electronic interactions between the component metal sites sustained good electrocatalytic performance and promoted oxygen electrocatalysis through the modification of electronic and chemical properties.
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Quantifying global costs of reliable green hydrogen†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00318C
The current energy crisis has resulted in natural gas prices at an unprecedented level in many parts of the world, with significant consequences for the price of food and fertiliser. In this context, and with the projected reduction in the costs of renewables and electrolysers, green hydrogen is becoming an increasingly attractive option. In this study, we evaluate the current and future costs of green hydrogen, produced on a reliable schedule, so as to be coherent with industrial demand. Here, we take full account of both inter- and intra-annual variability of renewable energy, using 20 years of hourly resolution wind and solar data from 1140 grid points around the world. We observe that simply using average annual capacity factors will result in a significantly under-sized system that will frequently be unable to meet demand. In order to ensure production targets are met, over-capacity of power generation assets and energy storage assets are required to compensate for inter-annual and intra-annual variations in the availability of wind and solar resources, especially in the time periods known as “dunkelflauten”. Whilst costs vary substantially around the world, contemporary costs of reliable green hydrogen are estimated to be, on average, 18–22 USD per kgH2 with a minimum of 5 USD per kgH2, depending on the ability to monetise “surplus” or “excess” renewable energy. The primary cost driver is renewable energy capacity, with electrolysers and energy storage costs exerting a second-order effect. With cost reduction, future costs are anticipated to be, on average, 8–10 USD per kgH2 with a minimum of 3 USD per kgH2, again as a function of the ability to monetise otherwise curtailed power. Another key factor in future costs is found to be hurdle rates for capital investments. Finally, we observe that continued cost reduction of renewable power is key to reducing overall system costs of green hydrogen production.
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Lithium dynamics at grain boundaries of β-Li3PS4 solid electrolyte†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00234A
Lithium diffusivity at the grain boundaries of solid electrolytes (SEs) can strongly impact the final performance of all-solid-state Li ion batteries (SSLBs). β-Li3PS4 (β-LPS) is a promising SE due to its good formability and low processing cost, but its total Li ionic conductivity can vary by orders of magnitude depending on the synthesis and processing conditions. One of the possible sources for this variability, the GB contribution, is still poorly understood to date. In this study, we systematically investigate the Li ion transport in tilt and twist GBs as well as amorphous/crystal interfaces of β-LPS by performing large-scale molecular dynamics (MD) simulations with a highly accurate moment tensor interatomic potential (MTP). We find that the Li ion conductivities at the GBs and amorphous/crystal interfaces (10−4–10−3 S cm−1) are 1–2 orders of magnitude higher than that in the bulk crystal (10−5 S cm−1). The Li ion diffusivity at twist GBs and amorphous/crystal interfaces shows no correlation with the degree of diffusion isotropy, while tilt GBs exhibit a negative correlation. Using topological data analysis, the Li pathway network in twist GBs and amorphous/crystal interfaces comprises persisting large Li ring sub-networks (nLi ≥ 5) that closely resemble those found in the bulk amorphous structure, whereas more smaller and short-lived Li ring sub-networks (nLi ≤ 5) are detected in tilt GBs and the bulk crystal. The concentration of persisting large Li ring sub-networks in the GB and amorphous/crystal interfaces is directly proportional to the degree of Li site disordering which in turn correlates with GB conductivity. Our findings provide useful insights that can guide the optimization of conductivity not only in β-LPS but also in other sulfide-type solid electrolytes through possible GB engineering.
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A novel method for simultaneous triggering and in situ sensing of internal short circuit in lithium-ion cells
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00311F
Here we report a novel and simple method for triggering internal short circuit (ISC) in Li-ion cells on demand and measuring critical ISC parameters in situ. The method works by inserting a pair of metal pads into a Li-ion cell and connecting the pads outside the cell through a switch and a current sensor. Different types of ISC that are common in field failures can be simulated by this method. ISC current and ISC resistance can be measured. The measurement further enables determination of local ISC heat generation rate. By attaching a micro temperature sensor between the metal pads, the ISC temperature can be also measured. The method was applied to both lab-made single-layer cells and commercially available multiple-layer cells in this work. The results generally verified previous modeling predictions about the effects of ISC types and ISC resistance on behaviors of Li-ion cells. It suggested that the proposed method can be used to validate models and enhance understanding of highly localized and transient behaviors of ISC. It was also demonstrated that the method has minimal effects on Li-ion cell performance and has good repeatability in triggering ISC.
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In-plane gradient design of flow fields enables enhanced convections for redox flow batteries
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00365E
In the realm of redox flow batteries, the flow field plays a vital role in influencing the overall performances of the redox flow batteries. Inspired by human behavior, an in-plane gradient flow field design featuring a gradient decrease in channel width from the inlet to the outlet is proposed in this work. A three-dimensional multi-physical simulation model was utilized to investigate the transport behaviors and overall battery performance associated with novel flow field configurations. It was indicated that the novel in-plane gradient design can enhance the under-rib convections of the electrolyte in the downstream regions near the outlet, leading to improved uniformity of the active species’ distribution over porous electrodes. Consequently, this enhancement substantially reduces concentration polarization losses of redox flow batteries. The maximum power density and rated current density of the proposed design are 553.2 mW cm−2 and 270.1 mA cm−2, which are 74.5 mW cm−2 and 8.3 mA cm−2 higher than conventional design. These results substantiate the benefits of employing the proposed flow field for achieving high-performance battery designs. Meanwhile, due to its straightforward, efficient, and easily scalable design mechanism, this novel flow field shows great promise for engineering applications of redox flow batteries.
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CdZnTe thin films as proficient absorber layer candidates in solar cell devices: a review
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00120B
The energy crisis has become the greatest global challenge in this era of cutting-edge technology, driving researchers to utilize novel renewable energy resources via solar cells to satisfy the energy demand. To date, the popular silicon solar cell technology has achieved a power conversion efficiency (PCE) of more than 26% at the laboratory scale and is superior to other technologies with a commercial panel efficiency in the range of 14–20%; however, it is very costly. Alternatively, organic solar cell engineering is cheaper but the resulting PCE is very low. Second-generation technology is dominated by CdTe and CIGS solar cells, having an efficiency of more than 22%. In 2009, perovskite solar cell technology was invented with a PCE of 3.8%, which has now reached up to 25.7%. Considering the Shockley–Queisser limit, the maximum efficiencies of these technologies may be around 30% for single-junction devices with 33% for GaAs solar cell devices. Currently, to meet the global energy demands, high-efficiency solar cell devices are required that can surpass the limit for single-junction devices, which can be achieved by tandem structures. In this case, the CdZnTe (CZT) material is a promising candidate for the fabrication of solar cells, where CdZnTe thin films are applied as absorber layers in devices possessing a tandem architecture. Furthermore, the physical properties of these films can be tuned by varying factors such as thermal annealing, Zn concentration and chloride treatment. Accordingly, this review presents an overview of CdZnTe as a suitable absorber material in solar cell devices together with the development employing different techniques, impact of thermal annealing and chloride treatments and variation in composition on the physical properties and performance of devices. Also, future road map is presented with recommendations to surpass the PCE limit through tandem designs.
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Contents list
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90050A
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90049E
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90048G
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D4YA90004A
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Microwave-assisted valorization of biodiesel byproduct glycerol to solketal over Musa acuminata peel waste derived solid acid catalyst: process optimization, kinetics, and thermodynamics†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00369H
The massive quantity of glycerol produced due to the rapid expansion of biodiesel production requires its transformation into value-added products utilizing novel and sustainable methods. Here we report the microwave-induced production of solketal from glycerol using banana (Musa acuminata) peel waste functionalized with sulfonic acid as a heterogeneous catalyst. FTIR, PXRD, TGA, SEM-EDX, and TEM techniques were used to examine the chemical composition and morphology of the catalyst. The four parameters, the glycerol to acetone molar ratio (GTAR), reaction time, catalyst wt.%, and reaction temperature, were optimized using central composite design (CCD). 94.89% glycerol conversion to solketal was observed with a catalyst loading of 7 wt.%, a GTAR of 1 : 4, a reaction temperature of 65 °C, and a reaction time of 12 min. The catalyst showed remarkable stability when used repeatedly and could be reused at least five times without substantial reduction in its activity. With an activation energy of 40.23 kJ mol−1, the reaction followed pseudo-first-order kinetics. The thermodynamic analysis established the endothermic and non-spontaneous nature of the acetalization reaction. Therefore, this technique of glycerol valorization could be applied to the production of solketal as a biofuel additive on an industrial scale with further optimization.
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Decal Ni mesh to enhance the conductivity of carbon back contacts in dye sensitized and perovskite solar cells†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00476G
Dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs) are photovoltaic (PV) technologies that originally utilized precious metals like gold, silver, and platinum as counter-electrodes. Carbon materials are a low-cost alternative to traditional metal counter-electrodes in monolithic-DSSCs (M-DSSCs) and PSCs. However, the drawback of carbon-based counter-electrodes is that they often show a low electronic conductivity, which hinders the scale-up of these PV technologies. This study proposes using decal Ni-mesh produced through simple and scalable photolithography-assisted electroplating. The Ni-mesh is incorporated into the carbon layer to improve the counter-electrode conductivity in large-area M-DSSCs and PSCs. Carbon-counter electrodes embedded with Ni-mesh enhance the performance of M-DSSCs and PSCs by 132% and 41%, respectively. Impedance spectroscopy study shows that the embedded Ni-mesh effectively reduces the series resistance of the devices by half, leading to an enhancement in their overall performance.
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Protecting Zn anodes by atomic layer deposition of ZrO2 to extend the lifetime of aqueous Zn-ion batteries†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00400G
Aqueous rechargeable Zn-ion batteries (ARZIBs) are a newly emerged class of electrochemical cells suited for large-scale stationary energy storage applications due to their unique advantages in safety, cost, and supply chain. To advance ARZIB technology toward commercialization, the corrosion problem of Zn anodes in aqueous electrolytes must be adequately addressed. Here we report our efforts to tackle this issue by using atomic layer deposition (ALD) to coat the Zn anode surface with a protective nanoscale ZrO2 thin film, collectively denoted as ALD-ZrO2@Zn in this study. We show the pertinent properties of ALD-ZrO2@Zn in aqueous Zn-salt electrolyte solutions and electrochemical cells of three-electrode, symmetrical and full battery configurations. From these experiments, we have identified that 5–10 nm ALD-ZrO2@Zn anodes exhibit the best performance with low corrosion rate and excellent cycle stability over a broad current density range. The post-experiment microstructural examinations reveal that the ALD-ZrO2 coating effectively regulates the surface passive layer to grow into a thin, dense, and continuous form.
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Aza-bicyclodiene based photoswitches for molecular solar thermal energy storage†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00455D
Harnessing and storage of solar radiations employing molecular photoswitches are certainly of intense research interest en route to alleviate the increasing energy demand. The present report aims to scrutinize the effect of N-Substitution on the photoswitching behaviour of bicyclodienes with different bridge lengths for molecular solar thermal energy storage (MOST) application. The result reveals that the bicyclodiene attains stability with an increase in bridge length due to a decreasing ring strain, while the photoproduct acquires strain and becomes destabilized. Consequently, as the bridge length increases, the storage energy is enhanced while the back reaction barrier decreases. The photoswitching properties can be greatly altered based on the position of N in aza-bicyclodiene. Aza-bicyclodiene photoswitches are isobaric with the parent systems and do not reduce the energy storage density, unlike the bulky electron releasing and withdrawing substituents. N-substitution at the bridgehead position enhances the thermal back reaction barrier without compromising the storage energy in long-bridged switches. Further, N-substitution is effective at shifting (bathochromic) the excitation wavelength to the longer wavelength region of the spectrum. Therefore, N-substitution in long-bridge bicyclodiene photoswitches could be beneficial to improve the thermochemical as well as photophysical properties for MOST application.
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Annealing activated nickel–molybdenum oxide as an efficient electrocatalyst toward benzyl alcohol upgrading†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00447C
Efficient coupling of economically favorable electro-oxidation reactions with the hydrogen evolution reaction (HER) has been considered as a promising way to realize synergistic production of hydrogen and value-added chemicals. In this work, a supported nickel molybdenum oxide catalyst was fabricated, which exhibits enhanced activity towards the benzyl alcohol oxidation reaction (BOR) benefited from the enriched active sites. Further investigations indicate that the nearly complete conversion from benzyl alcohol (BA) to the benzoic acid (BC) product can be achieved with simultaneously realized high selectivity and high faradaic efficiency (FE) for long-term operation. The efficient catalyst explored in this work could offer a new material platform for coupled production and value-added benzoic acid and hydrogen.
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Strategies to improve the mechanical robustness of metal halide perovskite solar cells†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00377A
We report on the mechanical properties of high-efficiency perovskite solar cells (PSCs) with different chemical components by measuring the fracture energy (Gc) of films and devices. With the help of both macroscopic and microscopic techniques, we identify the locations where fracture takes place in the devices (either adhesive or cohesive failure) with various material and device structures. We propose strategies that can improve the fracture energy of PSCs based on the measured Gc: the use of ozone-nucleated atomic layer deposition to improve charge transport layer robustness and the use of 2D perovskites and morphology control to improve the perovskite robustness. Our findings offer a pathway to rationally study the mechanical properties of PSCs and enable such cells to be more mechanically robust to reach commercial viability.
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BaTa0.5Li0.5O2.5: a new highly oxygen deficient perovskite oxide-ion conductor†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00268C
High oxide-ion and proton conductivity in perovskite oxides has been well documented in the literature. Herein, we report a highly oxygen deficient perovskite oxide BaTa0.5Li0.5O2.5 (BTLO) as a new oxide-ion conductor. The material exhibits a simple primitive cubic perovskite structure (S.G.: Pmm) with lattice parameter a = 4.1024(1) Å and completely disordered Ta and Li cations on the B-site. The ionic conduction is predominated by oxide-ion over a wide range of oxygen partial pressure and temperature, with an ionic conductivity comparable to the state-of-the-art yttria-stabilized zirconia. Ab initio molecular dynamics (AIMD) simulations reveal that oxide-ion diffusion follows three-dimensional pathways, involving oxygen vacancy hopping along the edges of (Ta/Li)O4 tetrahedra and (Ta/Li)O6 octahedra. This work may inspire future work to discover new oxide-ion conductors in similar systems.
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